Undecanal, 2-methyl-2-(2-propenyl)-
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Overview
Description
Undecanal, 2-methyl-2-(2-propenyl)-, also known as 2-Methyl-2-(2-propenyl)undecanal, is an organic compound with the molecular formula C15H28O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and ethanol. This compound is used in various applications, including as a fragrance component in soaps, detergents, and perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-propenyl)undecanal can be achieved through several methods. One common method involves the reaction of undecanal with formaldehyde in the presence of a base to form 2-methyleneundecanal. This intermediate is then hydrogenated to yield 2-Methyl-2-(2-propenyl)undecanal .
Another method involves the conversion of methyl nonyl ketone to its glycidate by reacting it with alkyl chloroacetate. The glycidate undergoes saponification followed by decarboxylation to produce 2-Methyl-2-(2-propenyl)undecanal .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-(2-propenyl)undecanal typically follows the same synthetic routes as described above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-propenyl)undecanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(2-propenyl)undecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry as a component in perfumes, soaps, and detergents.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-propenyl)undecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to various biological effects. The compound’s fragrance properties are due to its ability to interact with olfactory receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methylundecanal: Similar in structure but lacks the propenyl group.
Hexyl cinnamaldehyde: Another aldehyde used in fragrances.
Isobutyraldehyde: A simpler aldehyde with different applications.
Uniqueness
2-Methyl-2-(2-propenyl)undecanal is unique due to its specific structure, which imparts distinct fragrance properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
72928-37-1 |
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Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(2S)-2-methyl-2-prop-2-enylundecanal |
InChI |
InChI=1S/C15H28O/c1-4-6-7-8-9-10-11-13-15(3,14-16)12-5-2/h5,14H,2,4,6-13H2,1,3H3/t15-/m1/s1 |
InChI Key |
QTIKGKCZYJBNMQ-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@](C)(CC=C)C=O |
Canonical SMILES |
CCCCCCCCCC(C)(CC=C)C=O |
Origin of Product |
United States |
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